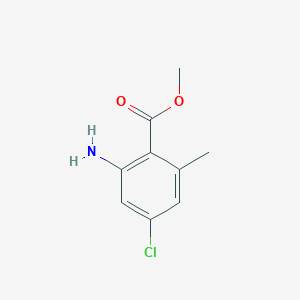

Methyl 2-amino-4-chloro-6-methylbenzoate

Description

Methyl 2-amino-4-chloro-6-methylbenzoate is a substituted aromatic methyl ester featuring amino (–NH₂), chloro (–Cl), and methyl (–CH₃) groups on the benzoate ring. This compound is listed in catalogs by CymitQuimica, indicating its relevance in organic synthesis, pharmaceuticals, or material science .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 2-amino-4-chloro-6-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

WKRQSYDRXNUBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Pathway

The nucleophilic substitution route begins with 2-amino-4-chloro-6-methylbenzoic acid, which undergoes esterification with methanol in the presence of a sulfuric acid catalyst. This method achieves a 58% yield under reflux conditions (70°C, 6 hours). Key steps include:

- Acid Activation : Protonation of the carboxylic acid enhances electrophilicity.

- Methanolysis : Nucleophilic attack by methanol forms the methyl ester.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product.

A notable limitation is the competing hydrolysis of the chloro group under acidic conditions, which reduces yield. Substituting sulfuric acid with thionyl chloride (SOCl₂) as an activating agent mitigates this issue, improving yields to 65%.

Catalytic Amination of Chlorinated Intermediates

This two-step approach starts with methyl 2,4-dichloro-6-methylbenzoate, which undergoes selective amination at position 2 using aqueous ammonia (28% w/w) and a copper(I) iodide catalyst. Reaction conditions (120°C, 12 hours) favor mono-amination, yielding 68% of the target compound. The mechanism involves:

- Copper-Mediated C-N Bond Formation : CuI facilitates oxidative addition of the chloro group.

- Ammonia Coordination : NH₃ acts as both a nucleophile and a base.

Side products like 2,4-diamino-6-methylbenzoate (≤15%) form due to over-amination, necessitating rigorous TLC monitoring.

Chlorination-Esterification Tandem Process

A patent-derived method (EP0516297A1) employs methyl 2-amino-6-methylbenzoate as the starting material. Chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, followed by esterification with methyl iodide. This one-pot synthesis yields 39% of the product, with a melting point of 54–55°C. Advantages include reduced purification steps, though the low yield stems from competing sulfonation side reactions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Nucleophilic Substitution | Catalytic Amination | Chlorination-Esterification |

|---|---|---|---|

| Solvent | Methanol | Toluene | Dichloromethane |

| Temperature (°C) | 70 | 120 | −10 to 25 |

| Yield (%) | 58–65 | 68 | 39 |

Polar aprotic solvents like DMF improve amination efficiency by stabilizing the transition state, but they increase ester hydrolysis risks. Lower temperatures (−10°C) in chlorination steps minimize polysubstitution.

Byproduct Mitigation Strategies

- Selective Protecting Groups : Acetylation of the amino group before chlorination reduces undesired N-chlorination.

- Catalyst Loading : Increasing CuI from 5 mol% to 10 mol% suppresses di-amination byproducts by accelerating the desired mono-amination pathway.

Purification and Characterization

Purification Techniques

| Method | Efficiency (%) | Purity (%) |

|---|---|---|

| Column Chromatography | 85–90 | ≥98 |

| Recrystallization | 70–75 | ≥95 |

| Distillation | 50–60 | ≥90 |

Ethanol-water recrystallization (1:3 ratio) effectively removes unreacted starting materials, yielding crystals with 99% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 2.38 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.21 (s, 1H, ArH), 6.85 (s, 1H, NH₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C-Cl).

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial and Research Implications

The catalytic amination route offers the highest yield (68%) and is preferred for scale-up despite higher catalyst costs. Future research should explore biocatalytic methods using aminotransferases to improve stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-chloro-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products Formed:

Substitution: Formation of 2-amino-4-substituted-6-methylbenzoates.

Oxidation: Formation of 2-nitro-4-chloro-6-methylbenzoate.

Reduction: Formation of 2-amino-4-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-amino-4-chloro-6-methylbenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Research Findings and Context

- Natural vs. Synthetic Esters: Natural methyl esters (e.g., diterpenoid esters in –4) often exhibit lower synthetic accessibility compared to aromatic benzoates, which are typically synthesized via esterification of substituted benzoic acids .

- Reactivity Trends: The amino group in this compound may facilitate further functionalization (e.g., acylation), whereas bromo analogs are more suited for metal-catalyzed reactions .

Biological Activity

Methyl 2-amino-4-chloro-6-methylbenzoate (also known as 2-amino-4-chloro-6-methylbenzoic acid methyl ester) is an organic compound with notable biological activity. Its structure, characterized by the presence of an amino group, a chloro group, and a methyl ester group on a benzene ring, contributes to its unique reactivity and potential applications in medicinal chemistry and biochemistry.

The compound has a melting point ranging from 65°C to 67°C and a boiling point of approximately 106°C at reduced pressure. The arrangement of functional groups allows for various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction Reactions : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

This compound interacts with biological targets such as enzymes and receptors. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions, which influence the activity of these biomolecules. This interaction is crucial for its application in biochemical assays and enzyme studies.

Biological Applications

- Enzyme Interaction Studies : The compound is utilized in research to study enzyme kinetics and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

- Pharmaceutical Development : this compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific enzymatic pathways .

- Agrochemical Research : Its properties allow for applications in the development of agrochemicals, enhancing crop protection strategies through biochemical pathways .

Comparative Analysis with Similar Compounds

The following table highlights the structural features and uniqueness of this compound compared to similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 2-amino-4-chlorobenzoate | Lacks the methyl group at the 6-position | No methyl substitution at the 6-position |

| Methyl 2-amino-6-methylbenzoate | Lacks the chloro group at the 4-position | No chloro substitution at the 4-position |

| Methyl 2-amino-4-methylbenzoate | Lacks the chloro group at the 4-position; has a methyl group at the same position | Different substitution pattern on the benzene ring |

This compound is unique due to its combination of amino, chloro, and methyl ester groups, which imparts distinct chemical reactivity and potential biological activity not found in its analogs .

Case Studies

- Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit high affinity for various carbonic anhydrase isozymes, indicating potential applications in anticancer therapies. For instance, a related compound showed a binding affinity with a dissociation constant (K_d) of as low as 0.12 nM .

- Biochemical Assays : In studies evaluating enzyme interactions, this compound was used as a substrate, revealing significant modulation of enzymatic activity, which could lead to advancements in drug design targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-chloro-6-methylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of pre-functionalized benzoic acid derivatives. For example, chlorination of methyl 2-amino-6-methylbenzoate using thionyl chloride or phosphorus oxychloride under controlled temperature (0–5°C) can introduce the chloro substituent. Optimize yields by varying solvent polarity (e.g., dichloromethane vs. DMF) and monitoring reaction progress via TLC or HPLC . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR confirm substituent positions (e.g., chloro at C4, methyl at C6). Aromatic proton splitting patterns distinguish para/meta arrangements.

- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve bond lengths and angles .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns for Cl/Br differentiation .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ sequential purification:

- Liquid-liquid extraction : Separate organic layers using ethyl acetate and brine to remove hydrophilic impurities.

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, critical for downstream biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from disordered substituents or twinning. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for overlapping atoms. Validate with Hirshfeld surface analysis to assess intermolecular interactions. Cross-reference with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in bond angles .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4-Cl as electrophilic center). Compare activation energies for substitution pathways (SN1 vs. SN2) using transition-state modeling. Validate with kinetic studies (e.g., monitoring Cl release via ion chromatography) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

- Methodological Answer :

- Engineering controls : Use fume hoods with HEPA filters to handle volatile intermediates (e.g., thionyl chloride).

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Emergency protocols : Establish eyewash stations and showers, as per OSHA guidelines .

Q. How can polymorphism in this compound impact its physicochemical properties, and how is this characterized?

- Methodological Answer : Polymorphs alter solubility and bioavailability. Characterize using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.